2-Bromo-5-cyclopropylpyrimidine
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Overview
Description
2-Bromo-5-cyclopropylpyrimidine is a chemical compound with the molecular formula C7H7BrN2 and a molecular weight of 199.05 g/mol . It is a derivative of pyrimidine, characterized by the presence of a bromine atom at the second position and a cyclopropyl group at the fifth position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-cyclopropylpyrimidine typically involves the bromination of 5-cyclopropylpyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-cyclopropylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the nature of the nucleophile or reagent used. For example, substitution with an amine would yield an aminopyrimidine derivative .
Scientific Research Applications
2-Bromo-5-cyclopropylpyrimidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Bromo-5-cyclopropylpyrimidine involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropyl group contribute to its reactivity and binding affinity with biological molecules . The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biochemical processes .
Comparison with Similar Compounds
2-Bromo-5-methylpyrimidine: Similar structure but with a methyl group instead of a cyclopropyl group.
2-Bromo-5-phenylpyrimidine: Contains a phenyl group at the fifth position.
2-Chloro-5-cyclopropylpyrimidine: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: 2-Bromo-5-cyclopropylpyrimidine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
2-bromo-5-cyclopropylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-7-9-3-6(4-10-7)5-1-2-5/h3-5H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEMLFXIMNUSPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(N=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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